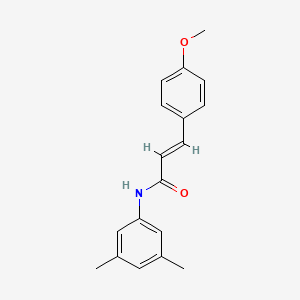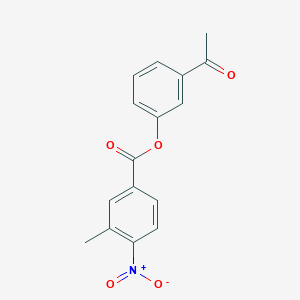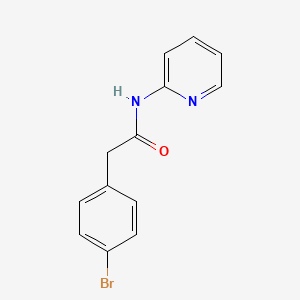![molecular formula C16H18N4O4S B5567913 2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecules. The synthetic route typically includes reactions like acetylation, cyclization, and substitution. For example, compounds with related structures have been synthesized through reactions involving acetyl chloride, thiourea, and various aromatic aldehydes in the presence of catalysts and solvents like ethanol and benzene, leading to the formation of dihydropyrazoles, thiadiazoles, and triazoles (Wang et al., 2010; Ramalingam et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry). These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity in the compound. For instance, the structure of synthesized acetamide derivatives has been established using MS, IR, CHN, and 1H NMR spectral data (Wang et al., 2010).
Chemical Reactions and Properties
Compounds like "2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide" often undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. These reactions are influenced by the presence of functional groups such as acetamide, triazole, and benzodioxol, which can interact with reagents and catalysts, leading to changes in the chemical structure and properties of the compound.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are crucial for their application and stability. These properties are often determined experimentally through techniques like X-ray crystallography, differential scanning calorimetry (DSC), and solubility tests. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, providing insights into the molecular arrangement and intermolecular interactions (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, are defined by the molecular structure of the compound. Functional groups like acetamide and triazole play a significant role in determining these properties. Studies on similar compounds have shown various chemical behaviors, including antibacterial activity, which is attributed to the specific chemical structure and functional groups present in the molecule (Ramalingam et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- A study synthesized compounds related to this chemical and found them to exhibit significant in vitro antibacterial activity against multiple bacterial strains, antifungal activity, and antimycobacterial activity. These compounds were also predicted to have excellent drug-likeness properties (Pandya et al., 2019).
Anticancer Potential
- Research on novel oxadiazole, thiadiazole, and triazole derivatives, closely related to the compound , revealed promising cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines. These compounds were effective MMP-9 inhibitors, suggesting a potential role in lung adenocarcinoma and glioma treatment (Özdemir et al., 2017).
Anticonvulsant Properties
- Certain benztriazoles, structurally similar to the compound of interest, were evaluated for their anticonvulsant activity. They showed promising results in tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures test, suggesting potential as anticonvulsant agents (Liu et al., 2016).
Antibacterial Evaluation
- The compound's analogs have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains, showing promising antimicrobial activities at certain concentrations (Rezki, 2016).
Synthesis and Structure-Biological Activities
- Researchers synthesized and evaluated the structure and biological activities of compounds closely related to the compound of interest. These compounds demonstrated antifungal and plant growth regulating activities (Liu et al., 2005).
Antitumor Activity and Molecular Docking Study
- Some novel 3-benzyl-4(3H)quinazolinone analogues, structurally similar to the compound, showed broad-spectrum antitumor activity and were found to be more potent than the positive control used in the study. Molecular docking methodology indicated a similar binding mode to certain known drugs, suggesting potential for therapeutic applications (Al-Suwaidan et al., 2016).
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N-(thiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-10-18-19(7-15(21)17-11-4-5-25-8-11)16(22)20(10)12-2-3-13-14(6-12)24-9-23-13/h2-3,6,11H,4-5,7-9H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPRGHYKQCTYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC3=C(C=C2)OCO3)CC(=O)NC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5567842.png)
![2-[4-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5567857.png)

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)
![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![1-tert-butyl-N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5567878.png)
![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)
![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)
![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)
![N-(4-{[(3-methylbutyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5567900.png)
![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-(3,4-difluorobenzyl)-8-(1H-pyrazol-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5567940.png)